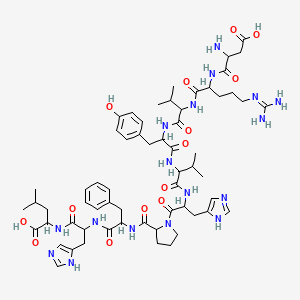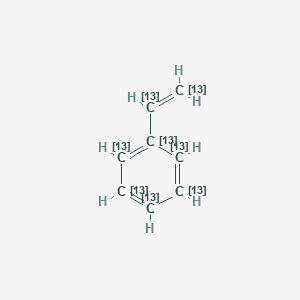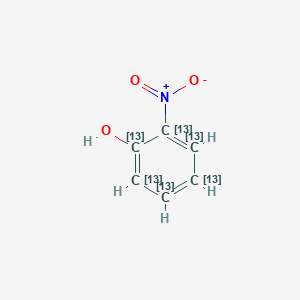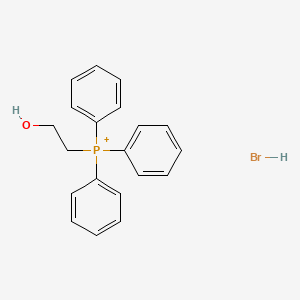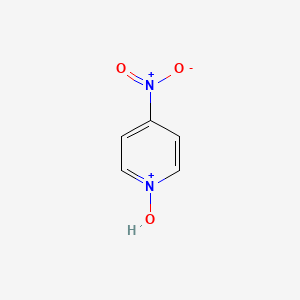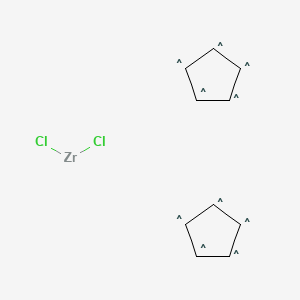
Bis(cyclopentadienyl)zirconium dichloride, 99% (Zirconocene dichloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopentadienyl)zirconium dichloride, also known as zirconocene dichloride, is an organometallic compound with the chemical formula C10H10Cl2Zr. It is a white to off-white powder that is highly reactive and serves as a versatile catalyst in various chemical reactions. This compound is particularly notable for its role in the field of organometallic chemistry and its applications in polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)zirconium dichloride is typically synthesized by reacting zirconium tetrachloride with cyclopentadiene. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation and moisture interference. The reaction is usually performed at low temperatures, ranging from -78°C to 0°C, to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of bis(cyclopentadienyl)zirconium dichloride follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or sublimation techniques to achieve the desired 99% purity .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: It readily undergoes substitution reactions with various ligands to form different organometallic complexes
Common Reagents and Conditions
Common reagents used in reactions with bis(cyclopentadienyl)zirconium dichloride include:
Alkylating agents: For alkylation reactions.
Halogenating agents: For halogenation reactions.
Lewis acids and bases: To facilitate substitution reactions
Major Products
The major products formed from these reactions include various zirconium-based organometallic complexes, which are valuable intermediates in organic synthesis and catalysis .
Scientific Research Applications
Bis(cyclopentadienyl)zirconium dichloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(cyclopentadienyl)zirconium dichloride involves its ability to form stable complexes with various ligands. This property allows it to act as a catalyst in numerous chemical reactions. The compound’s molecular targets include unsaturated hydrocarbons, which it can polymerize or modify through catalytic processes. The pathways involved in these reactions often include coordination and insertion mechanisms, where the zirconium center plays a crucial role in facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)titanium dichloride
- Bis(cyclopentadienyl)hafnium dichloride
- Bis(cyclopentadienyl)vanadium dichloride
Uniqueness
Bis(cyclopentadienyl)zirconium dichloride is unique due to its high thermal stability and reactivity, which make it an excellent catalyst for high-temperature reactions. Its ability to form stable complexes with a wide range of ligands also sets it apart from similar compounds, making it highly versatile in various chemical applications .
Properties
Molecular Formula |
C10H10Cl2Zr |
|---|---|
Molecular Weight |
292.31 g/mol |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
QRUYYSPCOGSZGQ-UHFFFAOYSA-L |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




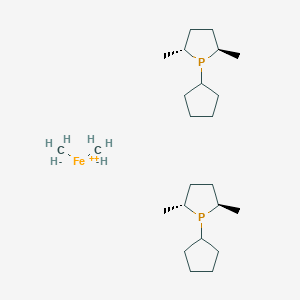

![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
